molecular formula C15H18F3N7O B5575975 N,N-dimethyl-2-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

N,N-dimethyl-2-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No.: B5575975
M. Wt: 369.35 g/mol
InChI Key: CVGJNLOAVLEMRS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C15H18F3N7O and its molecular weight is 369.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.15249271 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N,N-dimethyl-2-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide and its derivatives have been explored for their potential in anticancer applications. Research indicates that similar compounds, like pyrazolo[3,4-d]pyrimidin-4-ones, have demonstrated significant antitumor activity on human breast adenocarcinoma cell lines. Such compounds, especially those with specific substituents, showed potent inhibitory activity, highlighting their potential in cancer therapy (Abdellatif et al., 2014).

Synthesis and Applications in Molecular Structures

The synthesis of compounds closely related to this compound often leads to the formation of novel molecular structures. These structures are valuable in the study of strong hydrogen bonds and weak intermolecular interactions, which are crucial in forming supramolecular structures. Such studies contribute significantly to the understanding of molecular assembly and interactions in chemistry (Wang et al., 2014).

Biological and Antimicrobial Activities

Research into compounds similar to this compound also explores their biological activities, including their role as antimicrobial agents. These studies are significant in developing new therapeutic agents that can be used in treating various microbial infections, contributing to the field of medicinal chemistry and pharmaceuticals (Ahmed et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some trifluoromethyl-substituted pyrimidines have been described as compounds with potential inhibitory activity towards Trypanosoma cruzi .

Properties

IUPAC Name

N,N-dimethyl-2-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N7O/c1-23(2)14(26)24-5-6-25-11(9-24)7-10(22-25)8-20-13-19-4-3-12(21-13)15(16,17)18/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGJNLOAVLEMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC3=NC=CC(=N3)C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.